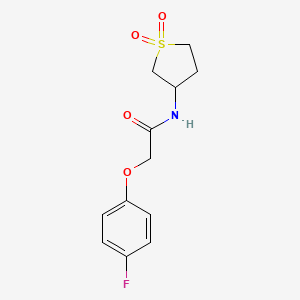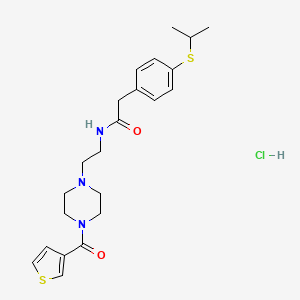
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: 4-ethylphenylamine, 2-fluorobenzyl chloride, and anthranilic acid.
Step 1: Formation of 2-fluorobenzyl anthranilate by reacting anthranilic acid with 2-fluorobenzyl chloride in the presence of a base such as triethylamine.
Step 2: Cyclization of 2-fluorobenzyl anthranilate to form 2,4-dioxoquinazoline intermediate using a dehydrating agent like phosphorus oxychloride.
Step 3: N-alkylation of the 2,4-dioxoquinazoline intermediate with 4-ethylphenylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time adjustments.
Purification Techniques: Crystallization, chromatography, or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, quinazoline derivatives may:
Target Enzymes: Inhibit or activate specific enzymes involved in disease pathways.
Interact with Receptors: Bind to cellular receptors to modulate signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- 3-(4-ethylphenyl)-1-(2-bromobenzyl)quinazoline-2,4(1H,3H)-dione
- 3-(4-ethylphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the 4-ethylphenyl and 2-fluorobenzyl groups, which may impart distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
899900-76-6 |
|---|---|
Molecular Formula |
C23H19FN2O2 |
Molecular Weight |
374.415 |
IUPAC Name |
3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O2/c1-2-16-11-13-18(14-12-16)26-22(27)19-8-4-6-10-21(19)25(23(26)28)15-17-7-3-5-9-20(17)24/h3-14H,2,15H2,1H3 |
InChI Key |
DFJLZPFPJLRDDJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)



![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)



![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2575799.png)
![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)
